N-methyl-octahydroindolizin-1-amine, Mixture of diastereomers
Description
N-Methyl-octahydroindolizin-1-amine is a bicyclic amine derivative characterized by an indolizine core structure fused with a saturated octahydro ring system and an N-methyl substituent. Diastereomers arise due to the presence of multiple stereogenic centers in the molecule, leading to distinct spatial configurations. Unlike enantiomers, diastereomers exhibit divergent physical and chemical properties, enabling their separation via techniques such as chromatography or fractional crystallization .
The octahydroindolizine scaffold is structurally analogous to natural alkaloids, making this compound relevant in medicinal chemistry for exploring bioactive analogs. However, the diastereomeric mixture complicates its characterization and application, necessitating rigorous separation and stereochemical analysis .
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine |
InChI |
InChI=1S/C9H18N2/c1-10-8-5-7-11-6-3-2-4-9(8)11/h8-10H,2-7H2,1H3 |
InChI Key |
NUKKKIHAQBMIBG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN2C1CCCC2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Indolizines
A prominent and efficient method for preparing 1-amino-substituted octahydroindolizines, including N-methyl derivatives, is the catalytic hydrogenation of indolizine precursors. This approach involves:
- Starting materials : Indolizines bearing substituents at the 1-position (such as dialkylamino groups).
- Catalysts : Platinum(IV) oxide (PtO2), platinum on carbon (Pt/C), or palladium on carbon (Pd/C).
- Reaction conditions : Hydrogen gas at atmospheric or slightly elevated pressure, room temperature, and acidic media (commonly acetic acid).
The hydrogenation proceeds through selective reduction of the indolizine ring system, preserving stereochemical integrity and allowing for the formation of mixtures of diastereomers or predominantly single diastereomers depending on conditions and catalysts used.
Key findings from catalytic hydrogenation studies:
| Catalyst | H2 Pressure (atm) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Notes |
|---|---|---|---|---|---|
| PtO2 | 3.7 | Room Temp | 58-95 | 92:8 to >99:1 | High diastereoselectivity, moderate to high yields |
| Pt(5 wt%)/C | 1 | Room Temp | 35-72 | >99:1 | Used for mono-debenzylation steps |
| Pd(20 wt%)/C | 1 | Room Temp | High | >99:1 | Effective for debenzylation without loss of stereochemistry |
This method allows selective formation of tertiary, secondary, or primary amino indolizidines by choosing appropriate catalysts and reaction parameters. The hydrogenation mechanism likely proceeds via a pyrrolic intermediate, facilitating stereocontrol.
Reduction of Octahydroindolizin-1-ol Derivatives
Another synthetic route involves the reduction of octahydroindolizin-1-ol intermediates to the corresponding amines. A typical procedure includes:
- Preparation of octahydroindolizin-1-ol by reduction of keto or sulfonate derivatives using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF).
- Subsequent conversion of the alcohol group to amine functionality through mesylation followed by nucleophilic substitution or reductive amination steps.
For example, the reduction of octahydro-3-oxoindolizin-1-yl methane sulfonate with palladium on carbon under hydrogen pressure affords the corresponding amine after purification.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| LiAlH4 reduction of keto | LiAlH4 in dry THF, room temperature | High | Conversion to octahydroindolizin-1-ol |
| Mesylation | Methane sulfonyl chloride, triethylamine, DCM, 0 °C to RT | Quantitative | Formation of mesylate intermediate |
| Hydrogenation | Pd-C, ethanol, 15 psi H2, room temperature, 6 h | High | Reduction to amine |
This method is advantageous for its straightforward approach and good yields but may require careful control of stereochemistry during mesylation and reduction steps.
Copper-Catalyzed Multicomponent Synthesis Followed by Catalytic Hydrogenation
A more recent and innovative approach combines:
- Copper-catalyzed multicomponent synthesis of indolizine nuclei from readily available starting materials.
- Subsequent platinum-catalyzed heterogeneous hydrogenation to convert the indolizine into the corresponding octahydroindolizidine amine.
This one-pot or telescoped procedure avoids isolation of intermediates and achieves good diastereoselectivity and yields. The copper nanoparticles supported on carbon (CuNPs/C) catalyze the initial cyclization, followed by PtO2-catalyzed hydrogenation under mild conditions.
| Stage | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Remarks |
|---|---|---|---|---|
| Indolizine synthesis | CuNPs/C, dichloromethane, 70 °C | Moderate | Not specified | Efficient multicomponent reaction |
| Catalytic hydrogenation | PtO2, HOAc, H2 (1 atm), room temperature | 35-95 | Mostly >99:1 | High stereoselectivity |
This method represents a direct and atom-economical route to N-substituted octahydroindolizidines, including N-methyl derivatives, with control over stereochemistry.
Diastereoselective 1,3-Dipolar Cycloaddition Approaches
Another route involves the 1,3-dipolar cycloaddition of nitrones with alkenes to form isoxazolidine intermediates, which can be converted into octahydroindolizidine derivatives after subsequent transformations. This approach:
- Utilizes chiral pool compounds such as tartaric acid derivatives to induce stereoselectivity.
- Produces mixtures of diastereomers, with one major isomer predominating due to steric and electronic factors influencing the cycloaddition transition state.
The major diastereomer typically arises from an exo-anti approach, favored by lower steric hindrance in the transition state. Subsequent mesylation and reduction steps afford the desired amine.
| Step | Reagents/Conditions | Yield (%) | Diastereomeric Outcome | Notes |
|---|---|---|---|---|
| 1,3-Dipolar cycloaddition | Nitrone + alkene, room temperature | High (up to 96%) | 3 diastereomers, major exo-anti | Regio- and diastereoselective |
| Mesylation and reduction | Mesyl chloride, base; then reduction steps | High | Retains major diastereomer | Conversion to octahydroindolizidine amine |
This method is useful for introducing stereochemical complexity and accessing labeled or functionalized derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Yield Range (%) | Diastereomeric Control | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic hydrogenation of indolizines | PtO2, Pt/C, Pd/C; H2, HOAc | 35–95 | Mostly >99:1 dr | High stereoselectivity, scalable | Requires specialized catalysts |
| Reduction of octahydroindolizin-1-ol | LiAlH4, mesyl chloride, Pd-C, H2 | High | Moderate | Straightforward, well-established | Multi-step, stereocontrol needed |
| Copper-catalyzed multicomponent + hydrogenation | CuNPs/C, PtO2, H2, HOAc | 35–95 | Mostly >99:1 dr | One-pot, atom-economical | Requires catalyst optimization |
| 1,3-Dipolar cycloaddition + reduction | Nitrones, alkenes, mesyl chloride, reducing agents | High (up to 96) | Good, major diastereomer | Stereochemical complexity, chiral pool use | Diastereomer mixtures formed |
Chemical Reactions Analysis
Alkylation and N-Functionalization
The tertiary amine group undergoes alkylation under mild conditions. Copper-catalyzed protocols enable selective methylation or larger alkyl group introductions without requiring toxic reagents . For example:
-
Methylation : Reacts with methyl iodide in THF/DMF at 80°C (24 h) using NaH as a base, achieving >85% yield for N,N-dimethyl derivatives .
-
Bulkier alkylations : Employ phase-transfer catalysts like TEBA with K₂CO₃ to enhance reaction efficiency for groups such as benzyl or cyclohexyl .
Table 1: Alkylation Reaction Conditions
| Reagent | Catalyst/Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | NaH | THF/DMF | 80°C | 85–93 |
| Benzyl bromide | TEBA/K₂CO₃ | CH₃CN | 25°C | 78–86 |
N-Dealkylation Pathways
N-methyl groups are cleaved via oxidative or palladium-catalyzed routes :
-
Polonovski-type cleavage : Treatment with acetic anhydride converts N-methyl groups to iminium intermediates, hydrolyzing to secondary amines .
-
Palladium-catalyzed C–N bond cleavage : Pd(OAc)₂ in acetic acid selectively removes methyl groups over bulkier substituents (e.g., cyclohexyl) at 100°C .
Separation of Diastereomers
HPLC on silica gel using chiral auxiliaries (e.g., MαNP acid) resolves diastereomers effectively :
-
Ion-pair extraction : NaHSO₄/NaOH systems separate fluorinated phenylalanine derivatives with >95% purity .
-
Chromatographic retention : Substituent polarity differences yield baseline separation (R > 1.5) in hexane/ethyl acetate gradients .
Stability and Epimerization
Epimerization risks arise under basic or acidic conditions:
-
Base-induced : Aqueous NaOH at 35°C causes partial racemization (5–15%) .
-
Acid stability : Anhydrous HBr/AcOH triggers epimerization, mitigated by adding water or using HCl .
Biological Interactions
Diastereomers exhibit divergent bioactivity:
Scientific Research Applications
N-methyl-octahydroindolizin-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indolizine derivatives.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-octahydroindolizin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
N-Methyl-octahydroindolizin-1-amine shares structural similarities with other bicyclic amines and diastereomeric mixtures (Table 1). Key comparisons include:
Key Observations :
- Spirocyclic Amines (e.g., 3-Ethoxyspiro[3.3]heptan-1-amine) : These compounds, like N-methyl-octahydroindolizin-1-amine, require derivatization (e.g., ester formation) to enhance chromatographic separation efficiency .
- Benzofuran Derivatives : The presence of bulky substituents (e.g., bromo groups) introduces steric hindrance, which may reduce diastereomer interconversion but complicates synthesis .
- Camphanoate Esters: Camphor-based chiral auxiliaries are widely used to resolve diastereomers via column chromatography, a method applicable to the target compound .
Physical and Chemical Properties
Diastereomers of N-methyl-octahydroindolizin-1-amine differ significantly from enantiomers and other stereoisomers (Table 2):
Key Observations :
- Separation Feasibility : Diastereomers can be separated using physical methods (e.g., chromatography), whereas enantiomers require chiral resolving agents .
- Biological Activity : Diastereomeric ratios influence bioactivity. For example, the (3S,1’R)-isomer of a sandalwood odorant exhibits stronger odor intensity than its diastereomer .
Comparison with Geometrical Isomers
While geometrical isomers (e.g., cis/trans alkenes) are a subset of diastereomers, N-methyl-octahydroindolizin-1-amine’s diastereomers arise from chiral centers rather than double-bond rigidity. Geometrical isomers are typically optically inactive, whereas the target compound’s diastereomers may retain optical activity depending on symmetry .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-methyl-octahydroindolizin-1-amine as a mixture of diastereomers?
- Methodological Answer : The synthesis typically involves cyclization reactions of precursor amines or reductive amination strategies. Chiral derivatizing reagents (CDRs), such as dichloro-triazine derivatives, can be employed to stabilize intermediates and control stereochemistry during synthesis. For example, CDRs like N-(4,6-dichloro-triazine-2-yl)-cyclohexylethyl amine have been used to generate diastereomers of amino-containing molecules through selective coupling . Reaction conditions (e.g., temperature, solvent polarity) should be optimized to minimize racemization and maximize yield.
Q. How can researchers separate and quantify diastereomers in a mixture of N-methyl-octahydroindolizin-1-amine?
- Methodological Answer : Chromatographic techniques such as chiral HPLC or GC-MS with derivatization are commonly used. Derivatization with chiral agents (e.g., 2-nitrophenyl hydrazines) enhances separation efficiency by introducing stereochemical distinctions. For example, analogs like NPAMOZ and NPAHD have been separated using reverse-phase columns coupled with mass spectrometry . Internal standards (e.g., isotopically labeled compounds like AHD-13C3) improve quantification accuracy in complex matrices .
Q. What spectroscopic methods are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) and 2D-NMR (e.g., HSQC, COSY) are critical for determining spatial arrangements of substituents. Vibrational circular dichroism (VCD) can resolve enantiomeric excess in mixtures. For instance, studies on similar bicyclic amines have utilized X-ray crystallography to confirm absolute configurations, supplemented by computational modeling (DFT) to validate NMR assignments .
Advanced Research Questions
Q. How do reaction conditions influence the diastereomeric ratio (dr) during synthesis?
- Methodological Answer : The dr is sensitive to kinetic vs. thermodynamic control. For example, low-temperature reactions favor kinetic products (less stable diastereomers), while prolonged heating may shift the equilibrium toward thermodynamically stable forms. Solvent effects (e.g., polar aprotic solvents stabilize transition states) and catalysts (e.g., Brønsted acids) can modulate selectivity. Thermodynamic data, such as enthalpy changes (ΔrH°) from gas-phase clustering reactions (e.g., C3H9N systems), provide insights into stabilization mechanisms .
Q. What strategies mitigate diastereomer interconversion during storage or analysis?
- Methodological Answer : Stabilization requires pH control (avoiding acidic/basic conditions that promote epimerization) and low-temperature storage. Lyophilization in inert matrices (e.g., trehalose) prevents hydration-driven rearrangements. Analytical methods should employ non-destructive techniques like cryogenic HPLC to minimize on-column degradation, as demonstrated in studies of labile hydrazide derivatives .
Q. How can computational modeling predict the reactivity and stability of diastereomers?
- Methodological Answer : Density Functional Theory (DFT) calculations assess relative energies of transition states and intermediates. For example, modeling ΔrG° values for clustering reactions (e.g., C2H8N+ systems) helps predict preferred reaction pathways . Molecular dynamics simulations can also model solvent interactions affecting conformational stability.
Q. What are the challenges in correlating in vitro activity data with diastereomer-specific effects?
- Methodological Answer : Bioactivity assays must resolve contributions from individual diastereomers. Techniques like SPR (surface plasmon resonance) with immobilized targets can quantify binding affinities separately. For instance, isoindolin-1-one derivatives were evaluated using microspectroscopic imaging to map surface interactions, a method applicable to N-methyl-octahydroindolizin-1-amine .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
